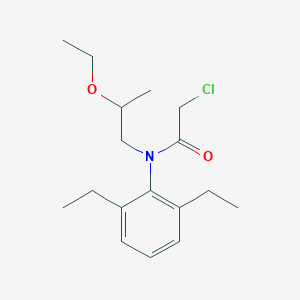
2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: May be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Could be explored for its therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2,6-diethylphenyl)acetamide
- N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide
- 2-Chloro-N-(2-ethylphenyl)-N-(2-ethoxypropyl)acetamide
Uniqueness
2-Chloro-N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both chloro and ethoxypropyl groups may confer distinct properties compared to similar compounds.
Propiedades
Número CAS |
51218-86-1 |
|---|---|
Fórmula molecular |
C17H26ClNO2 |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
2-chloro-N-(2,6-diethylphenyl)-N-(2-ethoxypropyl)acetamide |
InChI |
InChI=1S/C17H26ClNO2/c1-5-14-9-8-10-15(6-2)17(14)19(16(20)11-18)12-13(4)21-7-3/h8-10,13H,5-7,11-12H2,1-4H3 |
Clave InChI |
WMOUYKPAIONKEH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)N(CC(C)OCC)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


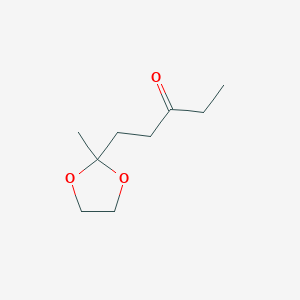
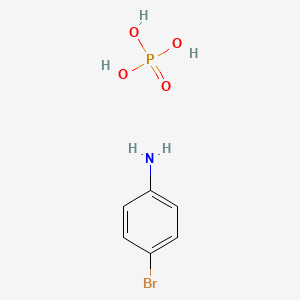
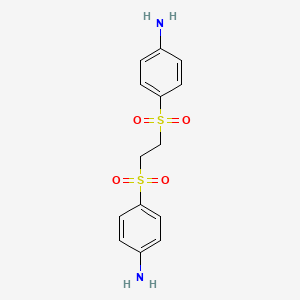
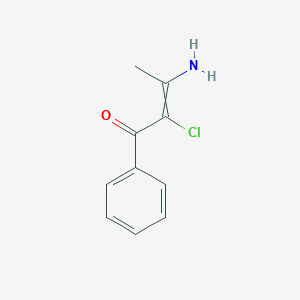
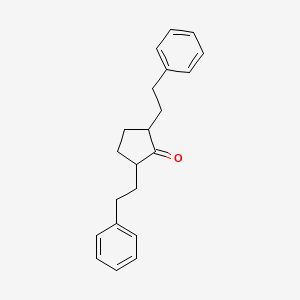
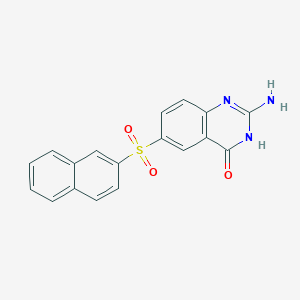

![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

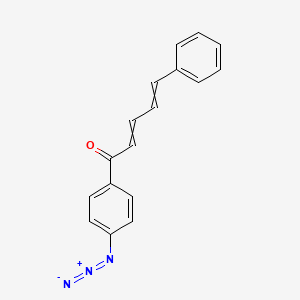

![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
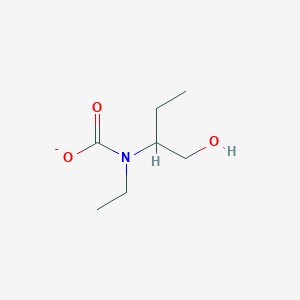
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)
